Demethylzeylasterone

Description

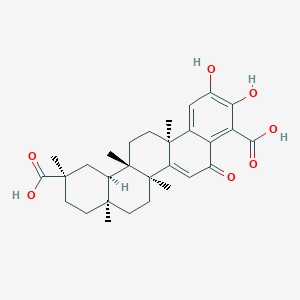

Structure

3D Structure

Properties

Molecular Formula |

C29H36O7 |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2,9-dicarboxylic acid |

InChI |

InChI=1S/C29H36O7/c1-25-6-7-26(2,24(35)36)14-19(25)29(5)11-9-27(3)15-12-17(31)22(32)21(23(33)34)20(15)16(30)13-18(27)28(29,4)10-8-25/h12-13,19,31-32H,6-11,14H2,1-5H3,(H,33,34)(H,35,36)/t19-,25-,26-,27+,28-,29+/m1/s1 |

InChI Key |

IGEUWSSSLAVCIX-GPQUBRLFSA-N |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)O |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)O |

Synonyms |

demethylzeylasterone |

Origin of Product |

United States |

Mechanistic Investigations of Demethylzeylasterone at Cellular and Molecular Levels

Elucidation of Specific Molecular Targets

Understanding the specific molecules that demethylzeylasterone interacts with is crucial for determining its mechanism of action. Research has pointed towards several potential targets within the cell.

Topoisomerase IIα as a Primary Target

Topoisomerase IIα, an essential enzyme involved in managing DNA topology during processes like replication and transcription, has been identified as a primary molecular target of this compound. acs.orgnih.govarizona.edu Topoisomerase II enzymes regulate the number of topological links in DNA by creating transient double-strand breaks, allowing DNA strands to pass through, and then resealing the breaks. us.esebi.ac.uk This activity is vital for relieving torsional strain and disentangling DNA. us.esebi.ac.uk

Studies have shown that this compound can inhibit the activity of human topoisomerase IIα in a dose-dependent manner. acs.orgnih.gov Unlike some other topoisomerase II inhibitors, which act as "poisons" by stabilizing the cleaved DNA-enzyme complex, this compound has been classified as a "catalytic inhibitor". acs.orgnih.govbenthamopen.com

Catalytic inhibitors of topoisomerase II interfere with the enzyme's function without necessarily stabilizing the covalent DNA-enzyme intermediate. acs.orgbenthamopen.com This can occur through various mechanisms, such as preventing the initial binding of the enzyme to DNA, inhibiting the DNA cleavage event, or preventing the release of the enzyme after religation. acs.org

In the case of this compound, research suggests its mode of action involves preventing topoisomerase II from associating with DNA. acs.org This is distinct from topoisomerase II poisons like etoposide, which lead to the accumulation of linear DNA by trapping the enzyme in a cleaved complex. acs.org Studies using enzymatic assays have demonstrated that this compound does not induce the formation of linear DNA, a characteristic effect of topoisomerase II poisons. acs.org

Further investigations into the interaction of this compound with topoisomerase II and DNA have provided insights at the molecular level. Theoretical flexible docking studies have been conducted to assess the binding nature of this compound to topoisomerase II. benthamopen.combenthamopen.com These studies suggest that this compound, being a non-intercalative inhibitor, may exert its effect by binding to either the DNA binding site or the ATP binding site of topoisomerase II. benthamopen.combenthamopen.com Binding to these sites could prevent the enzyme from interacting with DNA or conformationally lock the enzyme, thereby inhibiting its catalytic activity. benthamopen.combenthamopen.com

Molecular docking results specifically indicate that this compound may interact with certain amino acid residues in the ATPase domain of human topoisomerase II, including interactions with arginine, serine, glutamine, glycine, and tyrosine residues through its carboxylate and ketone groups. benthamopen.com Similar interactions were observed in studies with yeast topoisomerase II. benthamopen.com

Catalytic Inhibition Mechanism of Topoisomerase II

Inhibition of Macromolecular Synthesis Pathways

Beyond its effects on topoisomerase II, this compound and related compounds have been investigated for their impact on the synthesis of essential macromolecules, namely DNA and RNA.

Studies, particularly with related 6-oxophenolic triterpenoids like zeylasterone (B1252985), have indicated an inhibitory effect on DNA synthesis. ull.esthieme-connect.com While direct studies specifically detailing this compound's isolated impact on DNA synthesis in mammalian cells were not prominently found in the search results, research on related compounds provides context. For instance, zeylasterone was shown to stop the incorporation of radiolabeled thymidine (B127349), a precursor for DNA synthesis, in Staphylococcus aureus cells. ull.esresearchgate.net This inhibition occurred relatively early compared to the inhibition of other macromolecular synthesis processes. ull.esthieme-connect.comresearchgate.net However, it was also suggested that the inhibition of thymidine uptake might be a consequence of disrupted transport mechanisms across the cell membrane rather than a direct effect on the DNA synthesis machinery itself. ull.esresearchgate.net

The effect of this compound on RNA synthesis has also been explored, often in conjunction with studies on DNA synthesis inhibition. Similar to the findings for DNA synthesis, research on related triterpenoids like zeylasterone in bacterial models has shown an impact on RNA synthesis. ull.esthieme-connect.com Zeylasterone was observed to inhibit the incorporation of radiolabeled uridine (B1682114), a precursor for RNA synthesis, in Staphylococcus aureus. ull.esresearchgate.net This inhibition occurred shortly after the inhibition of DNA precursor incorporation. ull.esthieme-connect.comresearchgate.net While the precise mechanism of how this compound specifically affects RNA synthesis pathways in eukaryotic cells requires further dedicated investigation, the observed effects of related compounds in other systems suggest a potential for broader impacts on macromolecular synthesis. RNA synthesis, or transcription, is carried out by RNA polymerase enzymes, which synthesize RNA from a DNA template. nih.gov Inhibitors of RNA polymerase or factors affecting its activity can impact RNA synthesis. uab.edu

Here is a summary of some research findings related to this compound's molecular interactions:

| Target/Process | Observed Effect | Key Findings |

| Topoisomerase IIα | Catalytic Inhibition | Inhibits enzyme activity in a dose-dependent manner. acs.orgnih.gov Does not induce linear DNA formation like topoisomerase poisons. acs.org |

| Interaction with Topo II/DNA complex | Prevents enzyme association with DNA | Suggested mechanism involves preventing Topo II from binding to DNA. acs.org |

| Binding Sites (Theoretical) | DNA binding site or ATP binding site of Topo II | Molecular docking suggests potential binding to these sites, inhibiting catalytic activity. benthamopen.combenthamopen.com Interactions with specific amino acids observed. benthamopen.com |

| DNA Synthesis | Inhibition (based on related compounds) | Zeylasterone inhibits thymidine incorporation in bacteria, potentially via transport inhibition. ull.esresearchgate.netresearchgate.net |

| RNA Synthesis | Inhibition (based on related compounds) | Zeylasterone inhibits uridine incorporation in bacteria. ull.esresearchgate.net |

Modulation of Protein Synthesis

Protein synthesis is a fundamental cellular process involving the translation of genetic information from mRNA into proteins ozbiosciences.com. This process is tightly regulated and crucial for cell growth, proliferation, and function nih.gov. The mechanistic target of rapamycin (B549165) (mTOR) pathway is a key regulator of protein synthesis, activated by factors such as insulin (B600854) and amino acid availability nih.gov. Activation of mTOR leads to increased protein synthesis by promoting mRNA translation and ribosomal assembly youtube.com. While the provided search results mention protein synthesis in the context of cellular processes and other compounds ozbiosciences.comnih.govnih.govyoutube.com, direct evidence specifically detailing how this compound modulates protein synthesis was not prominently found in the initial search. Some celastroloids, a class of compounds that includes this compound, have been reported to exert marked inhibitory effects on in vitro protein and RNA synthesis acs.org.

Influence on Cell Wall Synthesis (in Microbial Contexts)

Cell wall synthesis is a vital process for the survival and structural integrity of many microorganisms, particularly bacteria nih.gov. Penicillin-binding proteins (PBPs), for instance, are membrane-associated macromolecules involved in bacterial cell wall synthesis and are targets for beta-lactam antibiotics nih.govrsc.org. Multidrug resistance in microorganisms can arise from various mechanisms, including alterations of drug target sites, such as mutated PBPs, or the expulsion of antimicrobial drugs nih.govrsc.org. Research indicates that this compound, along with zeylasterone, has shown activity against Staphylococcus aureus. Zeylasterone demonstrated superior activity compared to this compound against microbial cytoplasmic membranes, causing their rupture nih.govrsc.org. This suggests a potential influence on microbial cellular structures, although the direct impact on cell wall synthesis specifically requires further detailed investigation.

Cellular Responses and Pharmacodynamics

This compound has been investigated for its effects on various cellular responses, including proliferation, apoptosis, cell cycle progression, and interference with signaling pathways.

Modulation of Cell Proliferation

Cell proliferation is a tightly controlled process essential for tissue growth and repair. Dysregulation of cell proliferation is a hallmark of various diseases, including cancer. Studies have shown that this compound can modulate cell proliferation. For example, this compound selectively inhibits the growth of the breast cancer cell line MCF-7 acs.orgnih.govacs.orggrafiati.com. Another related compound, demethylzeylasteral (B607058), has been reported to inhibit cell growth and proliferation in glioma cells and inhibit proliferation of vascular endothelial cells medchemexpress.comnih.gov.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Inducing apoptosis is a common strategy in cancer therapy nih.gov. Research indicates that this compound can induce apoptosis in certain cell lines. Demethylzeylasteral, a related compound, has been shown to induce apoptosis in melanoma cells by inhibiting MCL1 medchemexpress.com. Some pentacyclic triterpenoids are known to trigger apoptosis in cancer cells up.ac.za. While the search results mention the induction of apoptosis in the context of this compound and related compounds medchemexpress.comnih.govup.ac.zanih.govaltmedrev.comnih.gov, specific detailed findings on the mechanisms of apoptosis induction by this compound itself were not extensively provided.

Regulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division. Regulation of cell cycle progression is crucial for normal development and preventing uncontrolled proliferation nih.govwikipedia.org. The restriction point (R) in the G1 phase is a key checkpoint where a cell commits to entering the cell cycle wikipedia.org. Cell cycle progression is regulated by various intracellular mechanisms and signaling pathways nih.govwikipedia.org. While the search results mention cell cycle progression in the context of cellular responses and other compounds youtube.comnih.govnih.govwikipedia.orgup.ac.zaarizona.eduusc.edu, direct detailed information on how this compound specifically regulates cell cycle progression was not a primary focus of the retrieved snippets. However, inhibition of topoisomerase IIalpha by this compound acs.orgnih.govacs.orggrafiati.com could potentially impact cell cycle progression, as topoisomerases are involved in DNA replication and cell division.

Potential Interference with Cell Signaling Pathways (e.g., NF-κB, JAK/STAT, PI3K/Akt, MAPK, ROS)

Cell signaling pathways play crucial roles in transmitting signals within and between cells, regulating a wide range of cellular processes. Interference with these pathways can have significant biological effects.

NF-κB Pathway: The NF-κB pathway is involved in inflammatory and immune responses, as well as cell survival and proliferation nih.gov. Inhibition of NF-κB may enhance apoptotic activity nih.gov. Demethylzeylasteral has been shown to inhibit the activation of the NF-κB pathway in a rat model of unilateral ureteral obstruction acs.orgmedchemexpress.com. An extract from Tripterygium was found to inhibit binding of NF-κB to DNA nih.gov.

JAK/STAT Pathway: The JAK/STAT pathway is a principal signaling mechanism for cytokines and growth factors, regulating cellular functions such as proliferation, growth, and immune response genome.jpthermofisher.comnih.gov. Activation of JAKs leads to phosphorylation and activation of STAT proteins, which then modulate gene expression genome.jpthermofisher.comnih.gov. Some studies suggest that Tripterygium wilfordii Hook F (TwHF) may play a role through the JAK-STAT pathways, and this compound is one of the active components of TwHF nih.govasn-online.orgresearchgate.netresearchgate.net.

PI3K/Akt Pathway: The PI3K/Akt pathway is important in regulating the cell cycle, cell proliferation, survival, and metabolism youtube.comwikipedia.orgnih.govmdpi.com. Activation of PI3K leads to the activation of Akt, which has various downstream effects youtube.comwikipedia.org. Dysregulation of this pathway is frequently associated with cancer wikipedia.orgnih.govmdpi.com. TwHF may also play a role through the PI3K-Akt pathways, with this compound being a potential active component nih.govasn-online.orgresearchgate.net. Demethylzeylasteral has been reported to attenuate hepatic stellate cell activation and liver fibrosis by inhibiting AGAP2 mediated FAK/AKT signaling medchemexpress.com.

MAPK Pathway: The MAPK signaling pathway is involved in regulating cell proliferation, differentiation, and survival nih.govmdpi-res.com. While some studies on related compounds or extracts mention the MAPK pathway nih.govnih.govarizona.eduresearchgate.netmdpi-res.com, direct detailed evidence specifically linking this compound to the modulation of the MAPK pathway was not extensively found in the initial search results.

ROS Production: Reactive Oxygen Species (ROS) are involved in various cellular processes, including signaling and the induction of apoptosis up.ac.za. Increased oxidant levels can contribute to enhanced cell proliferation and apoptosis suppression up.ac.za. Some plant extracts and compounds have been shown to induce apoptosis via ROS generation up.ac.za. While ROS production was mentioned in the context of other compounds nih.govup.ac.zaup.ac.za, direct evidence detailing the influence of this compound on ROS production was not prominently found. One result indicated this compound was inactive in inducing ROS at a certain concentration up.ac.zaup.ac.za.

Summary of Potential Pathway Interference:

| Signaling Pathway | Potential Influence of this compound/Related Compounds | Relevant Findings |

| NF-κB | Inhibition | Demethylzeylasteral inhibits NF-κB activation; Tripterygium extract inhibited NF-κB binding to DNA. acs.orgmedchemexpress.comnih.gov |

| JAK/STAT | Potential involvement (as a component of TwHF) | TwHF may act through JAK-STAT pathways; this compound is an active component. nih.govasn-online.orgresearchgate.netresearchgate.net |

| PI3K/Akt | Potential involvement (as a component of TwHF) | TwHF may act through PI3K-Akt pathways; this compound is an active component. nih.govasn-online.orgresearchgate.net |

| MAPK | Limited direct evidence | Mentioned in studies of related compounds/extracts, but direct link to this compound not clear. nih.govnih.govarizona.eduresearchgate.netmdpi-res.com |

| ROS | Limited direct evidence of induction | This compound was reported as inactive in inducing ROS at a certain concentration. up.ac.zaup.ac.za |

Topoisomerase II Inhibition: It is noteworthy that this compound has been identified as a catalytic inhibitor of topoisomerase IIalpha acs.orgnih.govacs.orggrafiati.com. Topoisomerase II is an enzyme crucial for DNA replication, transcription, and chromosome segregation nih.gov. Inhibition of this enzyme can lead to DNA damage and affect cellular processes, including proliferation and cell cycle progression nih.gov. This compound prevents DNA from binding to the enzyme without interacting with the DNA itself grafiati.com.

Preclinical Efficacy Studies of Demethylzeylasterone: in Vitro and in Vivo Models

Anticancer Potential in Cellular Models

In vitro studies have examined the effects of Demethylzeylasterone on the proliferation and behavior of various cancer cell lines.

Selective Inhibition of Breast Cancer Cell Lines (e.g., MCF-7)

This compound has demonstrated selective inhibitory effects on certain breast cancer cell lines. Specifically, it has been shown to selectively inhibit the MCF-7 breast cancer cell line with an IC50 of 12.5 nM. arizona.edu The MCF-7 cell line is a commonly used model in breast cancer research. mdpi.comphytopharmajournal.comwaocp.orgnih.govwaocp.com

Comparative Analysis with Non-Responsive Cell Lines (e.g., NCI-H460, SF-268)

Studies have also compared the activity of this compound against responsive cell lines like MCF-7 with its activity against non-responsive cell lines. This compound was found to be inactive against the NCI-H460 non-small cell lung carcinoma cell line and the SF-268 CNS glioma cell line. arizona.edualtmedrev.com The NCI-H460 and SF-268 cell lines are part of the NCI-60 human tumor cell line panel used for drug screening. cancer.govezbiosystems.comcellosaurus.org Neither this compound nor a related compound, 5-methoxydalrubone, significantly inhibited the growth of NCI-H460 or SF-268 cells. arizona.edu

Table 1: In Vitro Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Response to this compound | IC50 (if available) | Source |

| MCF-7 | Breast Carcinoma | Inhibited | 12.5 nM | arizona.edu |

| NCI-H460 | Non-Small Cell Lung Carcinoma | Inactive | Not applicable | arizona.edualtmedrev.com |

| SF-268 | CNS Glioma | Inactive | Not applicable | arizona.edu |

Effects on Cancer Cell Phenotypes (e.g., migration, invasion)

Research indicates that this compound may influence cancer cell phenotypes such as migration and invasion. While some studies focus on related compounds like Demethylzeylasteral (B607058), which has shown inhibition of proliferation, migration, and invasion in gastric cancer cells, direct evidence specifically for this compound's effects on migration and invasion in the specified cell lines (MCF-7, NCI-H460, SF-268) is less prominent in the provided search results. nih.gov However, the inhibition of proliferation, migration, and invasion are key aspects of evaluating anticancer potential in vitro. nih.govnih.govmdpi.comfrontiersin.org

Antibacterial Activities in Microbial Models

This compound and related triterpenoids have also been investigated for their antibacterial properties, particularly against Gram-positive bacteria.

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Studies have evaluated the activity of this compound against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. While Zeylasterone (B1252985), a related compound, has shown significant activity against Staphylococcus aureus, demonstrating bactericidal effects at certain concentrations, this compound has been reported to be less active. researchgate.netull.esnih.gov One study indicated that this compound was inactive against Gram-positive bacteria (B. subtilis) at concentrations up to 40 μg/ml. up.ac.za

Comparative Efficacy with Related Triterpenoids

Table 2: Antibacterial Activity of this compound and Related Triterpenoids

| Compound | Microorganism | Activity | Comparative Efficacy (vs. This compound) | Source |

| This compound | Staphylococcus aureus | Less active than Zeylasterone | Lower | researchgate.netull.esnih.gov |

| This compound | Bacillus subtilis | Inactive (MIC > 40 μg/ml) | - | up.ac.za |

| Zeylasterone | Staphylococcus aureus | More active (bactericidal/bacteriostatic) | Higher | researchgate.netull.esnih.gov |

| Zeylasteral (B3038604) | Bacillus subtilis | Active (reduced CFU) | - | researchgate.net |

| Demethylzeylasteral | Bacillus subtilis | Active (reduced CFU) | - | researchgate.net |

Anti-Inflammatory and Immunosuppressive Effects in Preclinical Models (focus on mechanistic insights)

This compound has demonstrated immunosuppressive and anti-inflammatory effects in preclinical studies. nih.gov Atherosclerosis, for instance, is considered a systemic immune-mediated chronic inflammatory disease, and this compound has shown anti-atherosclerotic effects in a rabbit model. nih.govnih.gov In this model, high-dose this compound treatment led to significantly lower levels of activated T lymphocyte parameters (CD3⁺, CD4⁺, CD8⁺, and CD4⁺/CD8⁺) compared to control groups. nih.govnih.gov It also resulted in significantly higher levels of sIL-2R, immunoglobulins (IgG, IgA, IgM), complements (C3, C4), anti-ox-LDL antibody, TNF-α, IL-6, and MMP-9 in control and lower-dose groups compared to the high-dose this compound group. nih.govnih.gov These findings suggest that this compound may exert its anti-atherosclerotic effect, in part, through anti-immunization therapy. nih.gov

In a rat model of diabetic nephropathy, this compound was identified as a possible active component of TwHF that mainly affected the inflammatory response, potentially through the PI3K-Akt and Jak-STAT pathways. researchgate.net In this study, this compound significantly reduced proteinuria and alleviated tubular interstitial changes in the rat models. researchgate.net

The anti-inflammatory actions of various compounds often involve modulating signaling pathways such as NF-κB, MAPK, and JAK-STAT, which are crucial in regulating inflammation. mdpi.comnih.govmdpi.com For example, some anti-inflammatory molecules that reduce TNF-α have been shown to act mainly on the TNF-TNFR1/TNFR2 and TLR4/MD2 complex signaling pathways, and consequently on the NF-κB pathway. nih.gov Glucocorticoids, another class of anti-inflammatory agents, can reprogram the mitochondrial metabolism of macrophages, leading to increased production of the anti-inflammatory metabolite itaconate, which inhibits the inflammatory response. nih.gov While these mechanisms are not directly attributed to this compound in the provided snippets, they represent established pathways involved in the anti-inflammatory and immunosuppressive effects observed in preclinical studies of various compounds.

Data from the anti-atherosclerotic study in rabbits nih.govnih.gov:

| Parameter | Saline Group | Rosuvastatin Group | Low-Dose Demethylzeylasteral Group | High-Dose Demethylzeylasteral Group | Significance (vs. High-Dose) |

| CD3⁺ | Higher | Higher | Higher | Lower | P<0.05 |

| CD4⁺ | Higher | Higher | Higher | Lower | P<0.05 |

| CD8⁺ | Higher | Higher | Higher | Lower | P<0.05 |

| CD4⁺/CD8⁺ | Higher | Higher | Higher | Lower | P<0.05 |

| sIL-2R | Lower | Lower | Lower | Higher | P<0.01 |

| IgG | Lower | Lower | Lower | Higher | P<0.01 |

| IgA | Lower | Lower | Lower | Higher | P<0.01 |

| IgM | Lower | Lower | Lower | Higher | P<0.01 |

| C3 | Lower | Lower | Lower | Higher | P<0.01 |

| C4 | Lower | Lower | Lower | Higher | P<0.01 |

| Anti-ox-LDL antibody | Lower | Lower | Lower | Higher | P<0.01 |

| TNF-α | Lower | Lower | Lower | Higher | P<0.01 |

| IL-6 | Lower | Lower | Lower | Higher | P<0.01 |

| MMP-9 | Lower | Lower | Lower | Higher | P<0.01 |

| TG | Higher | Higher | Higher | Lower | P<0.01 |

| TC | Higher | Higher | Higher | Lower | P<0.01 |

| LDL-C | Higher | Higher | Higher | Lower | P<0.01 |

| HDL-C | Lower | Lower | Lower | Higher | P<0.01 |

| Plaque Lesions (Thoracic Aorta) | More Severe | More Severe | More Severe | Lightest | Not specified P value |

Other Investigational Preclinical Therapeutic Avenues (e.g., anti-angiogenic, anti-atherosclerotic effects)

Beyond its anti-inflammatory and immunosuppressive properties, this compound has been investigated for other potential therapeutic effects in preclinical settings, including anti-angiogenic and anti-atherosclerotic effects. nih.gov As mentioned in section 3.3, studies in a rabbit model of atherosclerosis showed that high-dose this compound significantly alleviated the condition, suggesting an anti-atherosclerotic effect. nih.govnih.gov This was evidenced by improved lipid profiles (lower TG, TC, LDL-C, and higher HDL-C) and lighter plaque lesions in the thoracic aorta compared to control and lower-dose groups. nih.govnih.gov

Anti-angiogenesis, the inhibition of new blood vessel formation, is a therapeutic strategy explored in various diseases, including cancer and retinopathies. frontiersin.orgresearchgate.netusp.br Several anti-angiogenic inhibitors targeting pathways like the VEGF/VEGFR axis have been developed and tested in preclinical and clinical trials. frontiersin.orgresearchgate.net While the provided search results indicate that this compound has documented anti-angiogenic effects nih.gov, the specific preclinical studies and their detailed findings or mechanisms regarding this effect are not elaborated upon in the snippets. Research on other compounds has shown that anti-angiogenic effects can involve the inhibition of endothelial cell migration or the modulation of pro-angiogenic factors. mdpi.comnih.gov

Similarly, while anti-atherosclerotic effects of this compound have been observed in preclinical models nih.govnih.gov, the specific mechanisms underlying this effect, beyond the modulation of immune and inflammatory responses, are not detailed in the provided information. Research into other anti-atherosclerotic therapies explores mechanisms such as enhancing cholesterol efflux from macrophages or targeting inflammatory pathways. mdpi.comfrontiersin.orgcelljournal.org

Structure Activity Relationship Sar Studies of Demethylzeylasterone and Analogues

Identification of Key Structural Determinants for Biological Activity

Research into the SAR of demethylzeylasterone and related phenolic nor-triterpenes has revealed several key structural features that are important for their biological activity, particularly their antimicrobial effects. A substituent at the C-4 position appears to be essential for activity against Bacillus species. mdpi.com The nature of this substituent significantly impacts effectiveness, with a carboxylic acid group (as in zeylasterone) being more effective than a hydroxyl or aldehyde group. mdpi.com

For activity against Staphylococcus aureus, studies comparing zeylasterone (B1252985) and this compound suggest that increased lipophilicity, potentially influenced by the group at C-29, contributes to enhanced activity. ull.es Additionally, the presence of a hydrogen-bond donor (HBD) group, strategically positioned at C-4, C-6, or at C-2 and C-3, seems relevant for antimicrobial activity. mdpi.com

This compound has also been identified as a catalytic inhibitor of topoisomerase IIα. nih.govacs.org Studies on triterpenoid (B12794562) inhibitors of topoisomerase II suggest that some, including this compound, show stronger binding to the ATP binding sites of the enzyme. benthamopen.com Molecular docking studies have indicated that this compound can form salt bridges in the ATP binding site of yeast topoisomerase II. benthamopen.com

Comparative Analysis with Zeylasterone and Demethylzeylasteral (B607058)

Comparative studies with closely related compounds like zeylasterone and demethylzeylasteral provide insights into the impact of specific structural variations. Zeylasterone, which is the methyl ester of this compound, has shown superior activity against Staphylococcus aureus compared to this compound. ull.esnih.govresearchgate.net This suggests that the esterification at C-29, leading to increased lipophilicity, enhances the anti-staphylococcal activity. ull.es

When comparing zeylasterone and this compound to zeylasteral (B3038604) and demethylzeylasteral, the absence of an HBD group at C-4 in the latter compounds resulted in reduced activity against S. aureus. ull.es Demethylzeylasteral differs from this compound by the presence of an aldehyde group at C-29 instead of a carboxylic acid. wikipedia.orgresearchgate.net Comparative studies against Bacillus subtilis have shown that zeylasteral can be more active than demethylzeylasteral, indicating the influence of the functional group at C-29 on potency. researchgate.net

Data comparing the minimum inhibitory concentrations (MICs) of these compounds against various microorganisms highlight these differences in activity.

| Compound | Structure at C-29 | Structure at C-4 | Example Activity (MIC) | Reference |

| This compound | Carboxylic Acid | Hydroxyl/Phenolic | S. aureus: >40 µg/mL | researchgate.net |

| Zeylasterone | Methyl Ester | Hydroxyl/Phenolic | S. aureus: 3-20 µg/mL | ull.esresearchgate.net |

| Demethylzeylasteral | Aldehyde | Hydroxyl/Phenolic | B. subtilis: 26 µg/mL | researchgate.net |

| Zeylasteral | Methyl Ester | Hydroxyl/Phenolic | B. subtilis: 20 µg/mL | researchgate.net |

Note: MIC values can vary depending on the specific bacterial strain and experimental conditions.

Influence of Specific Functional Groups on Potency and Selectivity

The presence and position of specific functional groups on the this compound scaffold significantly influence its biological activity.

Role of Hydrogen-Bond Donor Groups (e.g., at C-4)

Hydrogen-bond donor groups, particularly at positions like C-4, appear to play a crucial role in the antimicrobial activity of phenolic nor-triterpenes, including this compound and its analogues. ull.esmdpi.com The presence of an HBD group at C-4 seems essential for activity against Bacillus species. mdpi.com Studies comparing compounds with and without an HBD group at C-4 have shown reduced activity in the absence of this feature. ull.es This suggests that hydrogen bonding interactions with biological targets are important for the observed effects.

Impact of Lipophilicity

Lipophilicity is another important factor influencing the activity of this compound and related compounds. Increased lipophilicity, such as that conferred by the methyl ester group at C-29 in zeylasterone compared to the carboxylic acid in this compound, is associated with enhanced anti-Staphylococcus aureus activity. ull.es This suggests that a certain degree of lipophilicity is necessary for these compounds to interact effectively with cell membranes or other hydrophobic targets. However, excessive lipophilicity can sometimes lead to a suppression of activity, as observed in some acetylated derivatives of related compounds. mdpi.com

Significance of Esterification (e.g., at C-29)

Esterification at the C-29 carboxylic acid group, as seen in the conversion of this compound to zeylasterone, has a notable impact on activity. ull.es The methyl ester (zeylasterone) generally exhibits higher potency, particularly against S. aureus, compared to the free carboxylic acid (this compound). ull.esnih.govresearchgate.net This structural modification influences the lipophilicity of the molecule, which in turn affects its interaction with biological systems, such as microbial cell membranes. ull.es

Computational and In Silico Approaches to SAR (e.g., QSAR, Molecular Docking)

Computational and in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been employed to further understand the SAR of triterpenoids, including studies potentially relevant to this compound. Molecular docking studies have been used to investigate the binding of triterpenoid inhibitors to topoisomerase II, identifying potential binding sites like the ATP binding site. benthamopen.combenthamopen.com These studies can provide insights into the likely interactions between the compound and its biological target at an atomic level. For instance, molecular docking suggested that this compound forms salt bridges in the ATP binding site of yeast topoisomerase II. benthamopen.com

While specific detailed QSAR studies solely focused on a large series of this compound analogues were not extensively found in the provided results, QSAR approaches have been applied to other series of triterpenoids to correlate structural descriptors with biological activity. researchgate.net These methods can help predict the activity of new, untested analogues and provide a more quantitative understanding of the relationship between structural features and biological response. ga-online.orgacs.org The use of such approaches, combined with experimental data, can accelerate the identification of key structural determinants and guide the design of more potent and selective analogues.

Biosynthetic Pathways and Semi Synthetic Modifications of Demethylzeylasterone

Proposed Biosynthesis of Triterpenoids in Medicinal Plants

Triterpenoids are a diverse class of C30 isoprenoids derived from the cyclization of squalene (B77637). nih.govnih.govfrontiersin.org In plants, the biosynthesis of triterpenoids predominantly occurs via the mevalonate (B85504) (MVA) pathway. nih.govfrontiersin.orgrsc.orgscielo.brresearchgate.net This pathway is localized in the cytoplasm and is responsible for the production of precursors for sesquiterpenes and triterpenes. frontiersin.orgrsc.orgresearchgate.net An alternative pathway, the methylerythritol 4-phosphate (MEP) pathway, is found in plastids and is involved in the biosynthesis of other classes of terpenoids like monoterpenes, diterpenes, and tetraterpenes, although some cross-talk between the pathways can occur. nih.govfrontiersin.orgrsc.orgresearchgate.netmdpi.com

Mevalonate (MVA) Pathway in Cytoplasm

The MVA pathway initiates in the cytoplasm with the condensation of three molecules of acetyl-coenzyme A (acetyl-CoA). nih.govias.ac.innih.gov This sequence of reactions leads to the formation of mevalonate. ias.ac.innih.gov Mevalonate is then sequentially phosphorylated and decarboxylated, involving the consumption of ATP, ultimately yielding isopentenyl diphosphate (B83284) (IPP). rsc.orgias.ac.innih.gov Key enzymes in this pathway include 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is considered a rate-determining enzyme and is anchored to the endoplasmic reticulum. nih.gov Other enzymes are found in the cytosol and peroxisomes. nih.gov

Isoprenoid Precursor Formation (e.g., IPP, DMAPP)

The universal C5 building blocks for terpenoid biosynthesis are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net While IPP is the primary product of the MVA pathway, it can be isomerized to DMAPP by the enzyme isopentenyl-diphosphate Delta-isomerase (IDI). nih.govresearchgate.net These two activated isoprene (B109036) units, IPP and DMAPP, are the foundational precursors for all terpenoids. nih.govrsc.orgresearchgate.net The condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of longer chain prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). nih.govrsc.orgmdpi.commdpi.com For triterpenoid (B12794562) biosynthesis, two molecules of FPP (C15) are joined in a head-to-head fashion by squalene synthase (SS) to form squalene (C30), the direct precursor of triterpenes. nih.govmdpi.commdpi.comnih.gov Squalene is then typically oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256), which undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs) to produce various triterpene skeletons. nih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org Subsequent modifications, such as oxidation and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs), contribute to the structural diversity of triterpenoids, including the formation of compounds like demethylzeylasterone. frontiersin.orgmdpi.com

Isolation and Characterization of Biosynthetic Precursors

The isolation and characterization of biosynthetic precursors in the triterpenoid pathway are crucial for understanding the complete biosynthetic route to specific compounds like this compound. General precursors such as squalene and 2,3-oxidosqualene have been isolated and characterized from various plant sources as common intermediates in triterpenoid biosynthesis. nih.govfrontiersin.orgmdpi.comfrontiersin.org Techniques such as HPLC-DAD, HPLC-MS, and NMR are commonly employed for the isolation and structural characterization of triterpenoids and their precursors from plant extracts. nih.govfrontiersin.org While the general pathway leading to the triterpene skeleton from squalene is established, the specific enzymatic steps and intermediate precursors directly leading to the unique structure of this compound from a core triterpene skeleton (such as an oleanane (B1240867) or friedelane (B3271969) type, considering its reported sources) require further dedicated research. Studies on related nor-triterpenoids have proposed common precursors like oleanolic acid, suggesting that this compound might also arise from a similar oxidized triterpene scaffold through subsequent modifications. nih.govfrontiersin.org

Semi-Synthetic Strategies for Derivatization

Semi-synthetic strategies involve using naturally occurring compounds as starting materials for chemical modification to yield derivatives with altered or improved properties. eupati.eunih.gov This approach is particularly valuable for natural products with complex structures that are challenging or uneconomical to synthesize entirely from scratch. eupati.eu this compound, being a complex triterpenoid, is a candidate for such modifications.

Chemical Modifications to Enhance Specific Activities

Chemical modifications of natural products are often pursued to enhance specific biological activities, improve pharmacokinetic properties like solubility and stability, or reduce toxicity. eupati.eunih.gov For triterpenoids, modifications can involve alterations to hydroxyl, carboxyl, or ketone groups, as well as changes to the carbon skeleton. Structure-activity relationship (SAR) studies are fundamental in guiding these modifications by correlating structural changes with observed biological effects. nih.govwikipedia.orgnih.govrsc.org While specific detailed examples of chemical modifications aimed solely at enhancing this compound's activity are not extensively detailed in the provided search results, the principle of modifying triterpenoids for improved biological profiles is well-established in medicinal chemistry. nih.gov For instance, studies on related 6-oxophenolic triterpenoids have investigated how functional group variations impact antibacterial potency, demonstrating the relevance of chemical structure to activity. thieme-connect.com

Synthesis of Analogues for Mechanistic Probing

The synthesis of analogues of natural products is a powerful tool for investigating their mechanisms of action. nih.govfu-berlin.dersc.org By systematically altering specific parts of the molecule, researchers can probe the role of different functional groups or structural features in binding to biological targets or interfering with biological pathways. nih.govwikipedia.orgbeilstein-journals.org These analogues can be used in biochemical assays, cell-based studies, and in vivo experiments to delineate the molecular basis of the compound's activity. nih.govfu-berlin.dersc.org For this compound, which has shown various biological properties, including cytotoxicity and inhibition of certain cellular processes, the synthesis and study of analogues could provide deeper insights into how it interacts with its targets. nih.govthieme-connect.comaltmedrev.comup.ac.zathieme-connect.com Although detailed reports on the synthesis of this compound analogues specifically for mechanistic probing were not prominently featured in the search results, the general approach of using synthetic analogues for mechanistic studies is a standard practice in natural product research. nih.govfu-berlin.dersc.orgbeilstein-journals.org One study mentioning this compound in the context of inhibiting biosynthetic pathways in Bacillus subtilis suggests that analogues could be used to further explore these interactions and identify the precise targets. thieme-connect.com

Advanced Methodologies in Demethylzeylasterone Research

High-Throughput Screening Approaches for Target Identification

High-throughput screening (HTS) is a widely used method in drug discovery to rapidly test large libraries of compounds against a specific biological target or cellular phenotype. evotec.comlabmanager.comdrugtargetreview.com This automated process allows for the efficient identification of potential "hits" that exhibit desired activity. evotec.comlabmanager.combmglabtech.com HTS can be performed against isolated proteins, such as enzymes, or using cellular systems. drugtargetreview.com The primary goal is to identify lead compounds and understand their interaction or role in a particular biochemical process. bmglabtech.com While HTS is effective for quickly screening numerous compounds, it typically does not assess properties critical for drug development like toxicity and bioavailability. bmglabtech.com

In the context of Demethylzeylasterone research, HTS could be employed to screen against various potential molecular targets identified through computational methods or prior knowledge. For instance, given its reported activity against topoisomerase II alpha (Topo II alpha), HTS could be used to identify other related enzymes or proteins that this compound might interact with. grafiati.com HTS involves steps such as assay preparation, pilot screening, primary screening, secondary screening, and lead selection. labmanager.com Detection methods often rely on fluorescence measurement. labmanager.com

Advanced Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are fundamental tools for studying cellular processes and the effects of compounds on living cells. numberanalytics.com These assays provide a more physiologically relevant context compared to biochemical assays, enabling researchers to investigate complex cellular mechanisms. numberanalytics.com They are used to assess biological activity, such as a substance's ability to bind to and modulate a specific cellular target. kcasbio.com Cell-based assays can measure various cellular events, including cell growth, differentiation, signaling pathways, viability, cytotoxicity, and apoptosis. numberanalytics.comsigmaaldrich.com

Advanced cell-based assays can be used to elucidate the mechanisms by which this compound exerts its effects. For example, assays measuring metabolic activity (like MTT or XTT) can assess its impact on cell proliferation and viability. numberanalytics.comsigmaaldrich.com Assays detecting caspase activation (such as Caspase-Glo® or Apo-ONE®) can reveal if this compound induces apoptosis. sigmaaldrich.compromega.com Multiplexing cell-based assays allows for the simultaneous measurement of multiple parameters from the same sample, providing a more complete picture of cellular response and reducing ambiguity. promega.com This can help to understand the mechanism of cell death or other cellular processes influenced by this compound. promega.com Given that this compound has shown selective inhibition of certain cancer cell lines, advanced cell-based assays can be crucial for understanding the specific pathways and targets involved in this selectivity. grafiati.com

In Vivo Model Systems for Efficacy Evaluation (excluding clinical trial design/data)

Xenograft Models

Xenograft models involve transplanting human cells or tissues into an immunocompromised animal, typically a mouse. These models are frequently used in cancer research to evaluate the efficacy of potential therapeutic agents against human tumors in a living system. igib.res.inigib.res.inmdpi-res.commdpi-res.comarizona.edu The transplanted human cells form a tumor, and the effects of the compound on tumor growth, size, and metastasis can be observed. mdpi-res.comresearchgate.net

This compound has been evaluated in xenograft models. For instance, studies have used murine xenograft models to detect the efficacy of compounds, including those from Tripterygium wilfordii (which contains this compound and related compounds), against tumor growth. mdpi-res.comresearchgate.net Xenograft models of breast cancer have been used to assess the ability of compounds to inhibit metastasis and enhance survival. mdpi-res.commdpi-res.com Research has shown that this compound can inhibit tumor growth in xenograft models, potentially by suppressing the expression of certain proteins like c-Myc. researchgate.net

Disease-Specific Animal Models (e.g., lupus nephritis models)

Disease-specific animal models are developed or identified to spontaneously or inducibly manifest symptoms and pathologies similar to a particular human disease. These models are invaluable for studying disease mechanisms and testing the efficacy of therapeutic interventions in a context that closely mirrors the human condition. inotiv.comnih.govnih.govresearchgate.net

Lupus nephritis (LN), a severe complication of Systemic Lupus Erythematosus (SLE), is studied using various murine models that resemble the human disease. inotiv.comnih.govresearchgate.netfrontiersin.org These models exhibit features like autoantibody production, immune complex deposition, and kidney damage. inotiv.comresearchgate.netfrontiersin.org Commonly used spontaneous models include the NZBWF1 and MRL/lpr strains. inotiv.com Inducible models, such as those induced by pristane, are also utilized. researchgate.net These models are crucial for dissecting the cellular and genetic mechanisms of LN and screening novel compounds for their ability to reduce proteinuria, alleviate kidney inflammation, and improve renal pathology. inotiv.comnih.govfrontiersin.orgresearchgate.net While the provided search results mention Demethylzeylasteral (B607058) (a related compound) being verified in rat models of diabetic nephropathy, suggesting the use of disease-specific models for related compounds, direct information on this compound specifically in lupus nephritis models was not found in the provided snippets. However, the principle of using such models for evaluating compounds with potential anti-inflammatory or immunosuppressive activity, relevant to autoimmune diseases like lupus, is well-established. inotiv.comnih.govnih.gov

Omics Technologies in Response Profiling (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide high-throughput methods for profiling the complete set of RNA molecules, proteins, and metabolites in a biological sample, respectively. creative-proteomics.comnih.govnih.govmdpi.com Integrating data from these different omics levels offers a comprehensive view of cellular processes and how they are affected by external stimuli, such as drug treatment. creative-proteomics.comnih.gov

Transcriptomics analyzes gene expression patterns, revealing changes in RNA levels in response to a compound. creative-proteomics.comnih.gov Proteomics focuses on the identification and quantification of proteins, which are the functional effectors in biological systems. creative-proteomics.commdpi.com Metabolomics profiles small molecules involved in metabolic pathways, providing insights into the biochemical state of the cell or organism. creative-proteomics.commdpi.com

Applying these technologies to this compound research can help to understand its impact at a molecular level. Transcriptomic analysis could identify genes whose expression is altered by this compound treatment, providing clues about affected pathways. Proteomics could reveal changes in protein abundance or modifications, directly linking the compound to cellular functions. Metabolomics could highlight metabolic shifts, indicating how this compound affects cellular energy production, signaling, or other metabolic processes. Integrating these datasets can lead to the identification of biomarkers, elucidation of complex biological networks, and a deeper understanding of disease mechanisms and treatment responses. creative-proteomics.com

Integration of Network Pharmacology for Systems-Level Understanding

Network pharmacology is an approach that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs, targets, and diseases from a network perspective. researchgate.netmdpi.comijrpr.comnih.gov Unlike the traditional "one drug-one target" paradigm, network pharmacology considers that drugs often modulate multiple proteins and pathways. ijrpr.comnih.gov This approach is particularly useful for studying compounds with multiple potential effects, like many natural products. researchgate.netmdpi.comijrpr.com

In this compound research, network pharmacology can be used to predict potential targets and mechanisms of action by analyzing its interactions within biological networks. researchgate.netmdpi.com This involves constructing network models depicting drug intervention effects and analyzing drug-disease interaction networks. researchgate.net For example, network pharmacology has been used to screen for active components of Tripterygium wilfordii, including this compound, and to predict their potential pathways, such as PI3K-Akt and Jak-STAT pathways, in treating conditions like diabetic nephropathy. researchgate.net This approach can help to reveal the multi-target and multi-pathway characteristics of this compound's actions and provide a scientific foundation for further investigation. researchgate.net By integrating data from omics technologies and other experimental approaches, network pharmacology can provide a systems-level understanding of how this compound influences biological processes. researchgate.netcreative-proteomics.commdpi.com

Future Research Directions and Unexplored Avenues for Demethylzeylasterone

Identification of Novel Molecular Targets

While demethylzeylasterone has been identified as a catalytic inhibitor of topoisomerase IIα, particularly in MCF-7 breast cancer cells, the full spectrum of its molecular targets remains to be determined. acs.org Further research is needed to comprehensively map the proteins and pathways that this compound interacts with. Techniques such as network pharmacology have been utilized to predict potential targets of compounds found in traditional medicines like TwHF, suggesting that this compound may influence inflammatory responses and potentially sex hormone-related pathways. researchgate.netnih.gov For instance, network analysis of TwHF components, including this compound, has indicated interactions with proteins such as VDR, AR, and RXRA, although the specific interactions and their implications for this compound itself require dedicated study. researchgate.netnih.gov Identifying novel molecular targets could uncover new therapeutic applications and provide a deeper understanding of its mechanisms of action.

Investigation of Synergistic Effects with Other Bioactive Compounds

Exploring the synergistic effects of this compound in combination with other bioactive compounds or established therapeutic agents is a promising area for future research. Synergistic interactions can lead to enhanced efficacy, reduced required doses, and potentially mitigate the development of resistance. ajol.info While studies have investigated the synergistic antibacterial effects of other plant extracts with antibiotics, research specifically on this compound combinations is limited. jidc.org Network pharmacology approaches, as applied to the study of TwHF, can help predict potential synergistic interactions by identifying compounds that act on related pathways or targets. nih.gov Future studies should experimentally validate these predicted synergies in relevant preclinical models.

Exploration of Additional Preclinical Disease Models

Current preclinical research on this compound has explored its effects in certain areas, such as breast cancer cell lines and diabetic nephropathy models. researchgate.netacs.org However, its potential therapeutic utility in a broader range of diseases warrants investigation. Given its reported influence on inflammatory pathways, exploring its effects in other inflammatory conditions or autoimmune diseases could be beneficial. researchgate.netnih.govredoxis.se Furthermore, investigating its activity in different cancer types beyond breast cancer, or in neurodegenerative diseases, where identifying novel targets is an ongoing area of research, could reveal new therapeutic avenues. routledge.comfrontiersin.orgnih.gov Utilizing a variety of in vitro and in vivo preclinical models is crucial for assessing its efficacy and mechanisms in diverse pathological contexts. frontiersin.orgnih.govpsychogenics.com

Development of Advanced Research Tools and Methodologies

Advancements in research tools and methodologies can significantly enhance the study of this compound. The application of sophisticated techniques, such as advanced imaging, omics technologies (genomics, proteomics, metabolomics), and high-throughput screening, can provide more detailed insights into its cellular and molecular effects. elsevier.comsmartsurvey.co.ukup.ac.za For example, detailed molecular analysis using techniques like those employed in studying topoisomerase IIα inhibition can further elucidate its interaction with specific enzymes. acs.org The development of more physiologically relevant in vitro models, such as organoids or 3D cell cultures, could also provide a better representation of human disease environments for testing this compound. frontiersin.org

Understanding Resistance Mechanisms (if applicable in preclinical models)

While not extensively documented for this compound in current preclinical literature, understanding potential resistance mechanisms is crucial for its successful development as a therapeutic agent, particularly in the context of diseases like cancer where drug resistance is a major challenge. nih.govnih.gov If preclinical studies in specific disease models indicate reduced efficacy over time or in certain cell populations, research should focus on identifying the mechanisms driving this resistance. This could involve investigating changes in target expression, activation of alternative pathways, increased drug efflux, or metabolic alterations. nih.gov Studies utilizing drug-adapted cell lines or patient-derived xenograft models could be valuable in this regard. nih.govnih.gov Anticipating and understanding resistance mechanisms in the preclinical stage can inform the development of strategies to overcome or prevent resistance in potential future clinical applications. nih.gov

Q & A

Q. How can ethical and safety concerns be addressed in studies involving this compound?

- Methodological Answer : Adhere to institutional biosafety committees (IBC) and animal care guidelines (e.g., ARRIVE). Disclose compound toxicity data (e.g., LD₅₀) and implement risk assessments for hazardous synthesis steps (e.g., use of carcinogenic solvents) .

Data Presentation and Reproducibility

Q. What metrics should be included in publications to enhance the reproducibility of this compound research?

- Methodological Answer : Provide raw spectral data (NMR, HRMS) as supplementary files. Tabulate biological replicates, statistical parameters, and instrument calibration details (e.g., LC-MS column specifications). Use platforms like Zenodo for open-data archiving .

Q. How can researchers effectively reconcile discrepancies between computational predictions and experimental results for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.